molecular formula C14H9ClF3NO2 B6311087 (4-Nitrophenyl)-(4'-chloro-3'-trifluoromethylphenyl)methane CAS No. 2088942-73-6

(4-Nitrophenyl)-(4'-chloro-3'-trifluoromethylphenyl)methane

Cat. No.: B6311087
CAS No.: 2088942-73-6
M. Wt: 315.67 g/mol
InChI Key: BYMYAHOSUXSDFZ-UHFFFAOYSA-N
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Description

(4-Nitrophenyl)-(4’-chloro-3’-trifluoromethylphenyl)methane is an organic compound that features a nitrophenyl group and a chlorotrifluoromethylphenyl group connected via a methane bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Nitrophenyl)-(4’-chloro-3’-trifluoromethylphenyl)methane typically involves a multi-step process. One common method includes the nucleophilic substitution reaction of 4-nitrophenyl chloroformate with an appropriate nucleophile under controlled conditions. For instance, the reaction can be carried out in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF) at temperatures ranging from 10°C to 40°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(4-Nitrophenyl)-(4’-chloro-3’-trifluoromethylphenyl)methane undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Reduction: The major product is (4-Aminophenyl)-(4’-chloro-3’-trifluoromethylphenyl)methane.

    Substitution: Depending on the nucleophile used, various substituted derivatives can be obtained.

Scientific Research Applications

(4-Nitrophenyl)-(4’-chloro-3’-trifluoromethylphenyl)methane has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Nitrophenyl)-(4’-chloro-3’-trifluoromethylphenyl)methane depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it can act as an inhibitor of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Nitrophenyl)-(4’-chloro-3’-trifluoromethylphenyl)methane is unique due to the presence of both nitrophenyl and chlorotrifluoromethylphenyl groups, which confer distinct electronic and steric properties

Properties

IUPAC Name

1-chloro-4-[(4-nitrophenyl)methyl]-2-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO2/c15-13-6-3-10(8-12(13)14(16,17)18)7-9-1-4-11(5-2-9)19(20)21/h1-6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYMYAHOSUXSDFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC(=C(C=C2)Cl)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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